molecular formula C14H11Cl B12796413 2-Chloromethylfluorene CAS No. 91679-67-3

2-Chloromethylfluorene

Cat. No.: B12796413
CAS No.: 91679-67-3
M. Wt: 214.69 g/mol
InChI Key: ZRIDXJOGXXKCEK-UHFFFAOYSA-N
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Description

2-Chloromethylfluorene is a chemical compound with the molecular formula C14H11Cl. It is a derivative of fluorene, where a chlorine atom is substituted at the 2-position of the methyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethylfluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 2-position of the methyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloromethylfluorene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloromethylfluorene involves its ability to undergo various chemical transformations. The chlorine atom at the 2-position makes it a reactive site for nucleophilic substitution, allowing it to form bonds with different nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    2-Bromomethylfluorene: Similar in structure but with a bromine atom instead of chlorine.

    2-Iodomethylfluorene: Contains an iodine atom at the 2-position.

    2-Fluoromethylfluorene: Features a fluorine atom at the 2-position.

Uniqueness: 2-Chloromethylfluorene is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its bromine and iodine counterparts, it is less reactive but more stable, offering advantages in controlled synthetic applications .

Properties

CAS No.

91679-67-3

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

2-(chloromethyl)-9H-fluorene

InChI

InChI=1S/C14H11Cl/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7H,8-9H2

InChI Key

ZRIDXJOGXXKCEK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCl

Origin of Product

United States

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